4-Bromo-2-methoxy-1-nitrobenzene
Overview
Description
“4-Bromo-2-methoxy-1-nitrobenzene” is a chemical compound with the molecular formula C7H6BrNO3 . It is also known by other names such as “2-Bromo-4-methoxy-1-nitrobenzene”, “2-Brom-4-methoxy-1-nitrobenzol”, and “3-Bromo-4-nitrophenyl methyl ether” among others .
Synthesis Analysis
The synthesis of “4-Bromo-2-methoxy-1-nitrobenzene” could involve multiple steps. One possible method could be a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method could involve a nitration, a conversion from the nitro group to an amine, and a bromination .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methoxy-1-nitrobenzene” consists of a benzene ring substituted with a bromo group, a methoxy group, and a nitro group . The average mass of the molecule is 232.031 Da and the monoisotopic mass is 230.953094 Da .Chemical Reactions Analysis
“4-Bromo-2-methoxy-1-nitrobenzene” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
“4-Bromo-2-methoxy-1-nitrobenzene” has a density of 1.6±0.1 g/cm3 . It has a boiling point of 303.3±22.0 °C and a melting point of 87ºC . The compound has a molar refractivity of 47.2±0.3 cm3 .Scientific Research Applications
Electrochemical Grafting on Silicon Surfaces : Hunger et al. (2006) investigated the properties of Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene. They found that silicon surface engineering can be achieved using an electrochemical grafting process with nitrobenzene and bromobenzene, allowing for the chemical passivation of silicon-derived interface gap states and the modification of electron affinity through adsorbate-related surface dipole effects (Hunger et al., 2006).
Synthesis of 4-Methoxyphenol : Jian (2000) described a new method for synthesizing 4-methoxyphenol. The process involves using 4-methoxy-1-nitrobenzene produced by substituting 4-chloro-1-nitrobenzene and converting it to an intermediate, which is then converted to 4-methoxyphenol. This study highlights the role of 4-methoxy-1-nitrobenzene in the synthesis of commercially significant compounds (Jian, 2000).
Azo Coupling Reactions with Naphthols : Boga et al. (2002) explored the kinetics of azo coupling reactions between naphthols and 4-methoxy- and 4-nitrobenzenediazonium salts. Their findings indicate that these diazonium salts, which are very stable, can be used as alternatives in azo coupling reactions, a key process in dye and pigment manufacturing (Boga et al., 2002).
Ultrasound Assisted Synthesis of Nitro Aromatic Ethers : Harikumar and Rajendran (2014) investigated the synthesis of 1-butoxy-4-nitrobenzene using 4-nitrophenol and n-butyl bromide, demonstrating the efficacy of ultrasound irradiation in enhancing the reaction. This study shows the potential application of 4-bromo-2-methoxy-1-nitrobenzene in synthesizing nitro aromatic ethers, a class of compounds with various industrial applications (Harikumar & Rajendran, 2014).
Photoreaction Studies : McIntyre, Coleman, and Wubbels (2004) investigated the photoreaction of nitrobenzene derivatives, including 4-bromo-2-methoxy-1-nitrobenzene, with hydrobromic acid. Their study contributes to understanding the photoreactivity of nitrobenzene derivatives, which is relevant in photochemical synthesis and environmental chemistry (McIntyre, Coleman, & Wubbels, 2004).
Study on Electron Transfer in Ionic Liquids : Ernst et al. (2013) showed that radical anions of 1-bromo-4-nitrobenzene are reactive in a specific room temperature ionic liquid, providing insights into the reactivity of these compounds in alternative solvent systems. This is important for understanding the behavior of these molecules in different chemical environments (Ernst et al., 2013).
Photoelectrochemical Reduction Studies : Compton and Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene, providing insights into the mechanisms of electron transfer processes. Their findings have implications for the understanding of photoelectrochemical reactions involving nitrobenzene derivatives (Compton & Dryfe, 1994).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-methoxy-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKPQYBFSAJUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471762 | |
Record name | 4-bromo-2-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-1-nitrobenzene | |
CAS RN |
103966-66-1 | |
Record name | 4-bromo-2-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-NITROANISOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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